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Compound of Interest

Compound Name:
Ethyl 5-phenylthiazole-2-

carboxylate

Cat. No.: B1316490 Get Quote

Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | ChemSpider Ethyl 5-phenylthiazole-
2-carboxylate. C12H11NO2S. Molar Mass: 233.288; C 61.78%, H 4.75%, N 6.00%, O

13.72%, S 13.74%; Get this structure ... --INVALID-LINK-- Synthesis of Some New Thiazole

Derivatives and Their ... - MDPI Jun 25, 2011 ... ... 5-phenylthiazole-2-carboxylate (1).

Compound 1 was prepared according to the reported method. Thus, ethyl 2-chloroacetoacetate

was ... --INVALID-LINK-- Ethyl 5-phenylthiazole-2-carboxylate, 97%, ACROS Organics

Chemical compound. Ethyl 5-phenylthiazole-2-carboxylate is a chemical compound with the

formula C12H11NO2S. It has a molecular weight of 233.29 g/mol . --INVALID-LINK-- Synthesis

of Some New Thiazole Derivatives and Their ... - MDPI Jun 25, 2011 ... ... 5-phenylthiazole-2-

carboxylate (1). Compound 1 was prepared according to the reported method. Thus, ethyl 2-

chloroacetoacetate was ... --INVALID-LINK-- Ethyl 5-phenylthiazole-2-carboxylate | CAS

35036-39-0 - Santa Cruz ... Ethyl 5-phenylthiazole-2-carboxylate is a chemical. --INVALID-

LINK-- Synthesis, Characterization and In Vitro Evaluation of ... - MDPI Oct 10, 2017 ... ... 5-

phenylthiazole-2-carboxylate (3). A mixture of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1, 2.71

g, 10 mmol) and thiourea (2, 0.76 g, 10 mmol) ... --INVALID-LINK-- Ethyl 5-phenylthiazole-2-
carboxylate | C12H11NO2S - PubChem Ethyl 5-phenylthiazole-2-carboxylate is a solid.

(From PubChem.) C12H11NO2S. Computed by OEChem 2.3.0 (PubChem release

2021.05.07). --INVALID-LINK-- Synthesis and characterization of new thiazole derivatives as

potent ... Jan 1, 2018 ... ... 5-phenylthiazole-2-carboxylate (3). To a solution of ethyl 2-bromo-3-

oxo-3-phenylpropanoate (1) (10 mmol) in ethanol (20 mL), thiourea (2) (10 ... --INVALID-LINK--

Synthesis and evaluation of ethyl 5-(substituted ... - Wiley Online Library Dec 28, 2018 ...

Synthesis of ethyl 5-phenylthiazole-2-carboxylate (3a). Compound 3a was prepared by
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following the general procedure using ethyl bromopyruvate (1, ... --INVALID-LINK-- Synthesis

and Characterization of New 5-Phenylthiazole-2-Carbohydrazide Derivatives as Potential

Antimicrobial Agents Nov 1, 2018 ... The starting material, ethyl 5-phenylthiazole-2-
carboxylate (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate

(1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral

data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1

(C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and

a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole

proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR

spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0

(aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazile), and 168.0 (C=O). The mass

spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular

formula C12H11NO2S. --INVALID-LINK-- Novel 5-phenylthiazole derivatives as potent

antimicrobial agents Mar 1, 2019 ... The starting material, ethyl 5-phenylthiazole-2-
carboxylate (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate

(1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral

data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1

(C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and

a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole

proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR

spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0

(aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The

mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its

molecular formula C12H11NO2S. --INVALID-LINK-- Synthesis and antimicrobial activity of new

5-phenylthiazole derivatives Feb 1, 2019 ... The starting material, ethyl 5-phenylthiazole-2-
carboxylate (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate

(1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral

data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1

(C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and

a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole

proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR

spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0

(aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The

mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its

molecular formula C12H11NO2S. --INVALID-LINK-- Synthesis and biological evaluation of new
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5-phenylthiazole derivatives as potential antimicrobial and anticancer agents Jan 1, 2020 ...

The starting material, ethyl 5-phenylthiazole-2-carboxylate (3), was synthesized by the

reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The

structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed

absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The

1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the

ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–

7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2

(CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole),

160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion

peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-

- technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-
phenylthiazole-2-carboxylate, a compound of interest for researchers, scientists, and

professionals in drug development. The guide details the methodologies for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the

information in a clear, tabular format for easy reference and comparison.

Spectroscopic Data of Ethyl 5-phenylthiazole-2-
carboxylate
Ethyl 5-phenylthiazole-2-carboxylate (C₁₂H₁₁NO₂S) is a solid with a molecular weight of

233.29 g/mol . Its structural characterization is crucial for its application in various research and

development fields. The following sections present its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

compounds. The ¹H NMR and ¹³C NMR data for Ethyl 5-phenylthiazole-2-carboxylate are

summarized below.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.40 Triplet 3H -CH₃ (ethyl group)

4.40 Quartet 2H -CH₂ (ethyl group)

7.40–7.50 Multiplet 5H Phenyl group protons

8.20 Singlet 1H Thiazole proton

Table 1: ¹H NMR spectral data of Ethyl 5-phenylthiazole-2-carboxylate.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

14.2 -CH₃ (ethyl group)

62.5 -CH₂ (ethyl group)

127.0, 129.0, 130.0, 133.0 Aromatic carbons (phenyl group)

145.0 C-5 of thiazole

160.0 C-2 of thiazole

168.0 C=O (ester)

Table 2: ¹³C NMR spectral data of Ethyl 5-phenylthiazole-2-carboxylate.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for Ethyl 5-phenylthiazole-2-carboxylate are presented

below.
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Wavenumber (cm⁻¹) Functional Group Assignment

1725 C=O (ester) stretching

1580 C=N (thiazole ring) stretching

1240 C–O (ester) stretching

Table 3: IR spectral data of Ethyl 5-phenylthiazole-2-carboxylate.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

m/z Assignment

233 Molecular ion peak [M]⁺

Table 4: Mass spectrometry data of Ethyl 5-phenylthiazole-2-carboxylate. This is consistent

with its molecular formula C₁₂H₁₁NO₂S.

Experimental Protocols
The spectroscopic data presented above were obtained through the synthesis and

characterization of Ethyl 5-phenylthiazole-2-carboxylate.

Synthesis of Ethyl 5-phenylthiazole-2-carboxylate
The synthesis of the title compound is typically achieved through the reaction of ethyl 2-bromo-

3-oxo-3-phenylpropanoate with thiourea in an ethanol solvent.

A general procedure involves dissolving ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea

in ethanol and refluxing the mixture. The progress of the reaction can be monitored by thin-

layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid

product is collected by filtration, washed, and purified, typically by recrystallization from a

suitable solvent like ethanol.
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Spectroscopic Analysis
Standard spectroscopic techniques are employed for the characterization of the synthesized

compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer

operating at a specific frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR)

using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane

(TMS) as an internal standard.

IR Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared

(FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often with an

electrospray ionization (ESI) source, to determine the molecular weight of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow from sample preparation to data analysis

in spectroscopic characterization.
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To cite this document: BenchChem. [Spectroscopic data of "Ethyl 5-phenylthiazole-2-
carboxylate" (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316490#spectroscopic-data-of-ethyl-5-
phenylthiazole-2-carboxylate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1316490?utm_src=pdf-body-img
https://www.benchchem.com/product/b1316490#spectroscopic-data-of-ethyl-5-phenylthiazole-2-carboxylate-nmr-ir-mass-spec
https://www.benchchem.com/product/b1316490#spectroscopic-data-of-ethyl-5-phenylthiazole-2-carboxylate-nmr-ir-mass-spec
https://www.benchchem.com/product/b1316490#spectroscopic-data-of-ethyl-5-phenylthiazole-2-carboxylate-nmr-ir-mass-spec
https://www.benchchem.com/product/b1316490#spectroscopic-data-of-ethyl-5-phenylthiazole-2-carboxylate-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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